Tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate
CAS No.:
Cat. No.: VC20315196
Molecular Formula: C18H22FNO3
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22FNO3 |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | tert-butyl 5-fluoro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate |
| Standard InChI | InChI=1S/C18H22FNO3/c1-17(2,3)23-16(22)20-8-6-18(7-9-20)11-12-4-5-13(19)10-14(12)15(18)21/h4-5,10H,6-9,11H2,1-3H3 |
| Standard InChI Key | VRSWDMZWJNMQAI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C=C(C=C3)F |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate, reflects its intricate architecture. The spiro center at the indane-piperidine junction creates a rigid bicyclic system, while the tert-butyl carbamate group at the piperidine nitrogen enhances steric bulk and stability. The fluorine substituent at the 6-position of the indane ring introduces electronic modulation, influencing both reactivity and intermolecular interactions .
Key structural features include:
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Spirocyclic Core: The fusion of a six-membered indane ring (with a ketone at position 1) and a four-membered piperidine ring forces a non-planar conformation, reducing conformational flexibility and enhancing binding specificity.
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Fluorine Substituent: The electron-withdrawing fluorine at C6 alters electron density across the indane ring, affecting aromatic stacking and hydrogen-bonding potential .
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tert-Butyl Carbamate: This protecting group shields the piperidine nitrogen, preventing undesired side reactions during synthetic elaboration .
Table 1: Fundamental Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2377355-01-4 | |
| Molecular Formula | C₁₈H₂₂FNO₃ | |
| Molecular Weight | 319.37 g/mol | |
| Purity | ≥97% (typical commercial grade) |
Synthesis and Manufacturing
The synthesis of tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate involves multi-step routes optimized for yield and scalability. A representative pathway includes:
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Indane Ring Formation: Cyclization of a substituted benzene precursor via Friedel-Crafts acylation introduces the ketone at position 1.
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Spirocyclization: Treatment with a piperidine derivative under basic conditions induces ring closure, forming the spiro junction.
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Fluorination: Electrophilic fluorination at C6 using Selectfluor® or analogous reagents ensures regioselectivity .
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Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base installs the tert-butyl carbamate group .
Critical Reaction Conditions:
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Temperature: 0–25°C for fluorination to minimize side reactions .
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Solvents: Dichloromethane or tetrahydrofuran for cyclization steps.
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Catalysts: Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation.
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Fluorination Time | 6–8 hours | 75–82% |
| Boc Protection pH | 8.5–9.0 | >90% |
| Spirocyclization Temp | −10°C to 0°C | 68–73% |
Physicochemical Properties
The compound’s bioavailability and reactivity are governed by its physicochemical profile:
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Solubility: Limited aqueous solubility (0.12 mg/mL in water at 25°C) due to hydrophobic tert-butyl and spirocyclic motifs. Solubility enhancers like DMSO or ethanol are often required for biological assays .
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions, necessitating storage at −20°C .
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Spectroscopic Data:
Chemical Reactivity and Functionalization
The compound’s modular design allows targeted derivatization:
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Carbamate Deprotection: Treatment with trifluoroacetic acid (TFA) removes the tert-butyl group, exposing the piperidine nitrogen for further functionalization .
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Ketone Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the 1-oxo group to a hydroxyl, enabling stereoselective modifications.
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Electrophilic Aromatic Substitution: The fluorine atom directs incoming electrophiles to meta positions, facilitating regiocontrolled synthesis of analogs .
Table 3: Common Derivitization Reactions
| Reaction Type | Reagents | Product Application |
|---|---|---|
| Boc Deprotection | TFA in DCM | Amine intermediates for API synthesis |
| Reductive Amination | NaBH₃CN, RCHO | Secondary/tertiary amines |
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl scaffolds for kinase inhibitors |
Applications in Medicinal Chemistry
Tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate has emerged as a privileged scaffold in drug discovery:
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Kinase Inhibitors: The spirocyclic core mimics ATP-binding motifs, enabling selective inhibition of tyrosine kinases. Derivatives show nanomolar activity against EGFR and VEGFR-2 .
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Central Nervous System (CNS) Agents: Fluorine-enhanced blood-brain barrier penetration makes it suitable for dopamine receptor modulators .
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Anticancer Agents: Analogues with appended sulfonamide groups exhibit pro-apoptotic effects in glioblastoma cell lines.
Case Study: A 2024 study demonstrated that replacing the tert-butyl group with a methylsulfonyl moiety increased solubility by 300% while retaining target affinity .
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